

Application Notes: Synthesis of Antibody-Drug Conjugates Using N3-C2-NHS Ester

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Compound of Interest

Compound Name: N3-C2-NHS ester

Cat. No.: B2368670

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Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The specificity of a monoclonal antibody (mAb) is combined with the high potency of a small molecule drug, connected by a chemical linker. This targeted approach aims to enhance the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated off-target toxicities.^[1]

This document provides detailed application notes and protocols for the synthesis of ADCs utilizing the **N3-C2-NHS ester**, a non-cleavable linker. This linker is bifunctional: the N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine residues) on the surface of the antibody, while the azide (N3) group provides a handle for the subsequent attachment of a drug payload via "click chemistry."^{[2][3]} This two-step strategy allows for a modular and efficient approach to ADC development.

Principle of the Method

The synthesis of an ADC using the **N3-C2-NHS ester** is a two-stage process:

- **Antibody Modification:** The NHS ester of the linker reacts with the ϵ -amine groups of lysine residues on the antibody, forming stable amide bonds. This results in an azide-functionalized

antibody (Antibody-N3). The reaction is typically performed in an amine-free buffer at a slightly alkaline pH to facilitate the acylation reaction.[1][4]

- **Payload Conjugation (Click Chemistry):** The azide-functionalized antibody is then conjugated to a payload that has been modified with a complementary reactive group for click chemistry, such as a dibenzocyclooctyne (DBCO) or other strained alkyne. This strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[2][5]

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and characterization of an ADC using the **N3-C2-NHS ester**. Note: These values are representative and may vary depending on the specific antibody, payload, and reaction conditions.

Table 1: Reaction Parameters for Antibody Modification

Parameter	Value
Antibody Concentration	5 - 10 mg/mL
Molar Excess of N3-C2-NHS Ester	5 - 20 fold
Reaction Buffer	Phosphate-Buffered Saline (PBS), pH 7.5 - 8.5
Reaction Time	1 - 2 hours
Reaction Temperature	Room Temperature (20-25°C)
Quenching Agent	1 M Tris-HCl, pH 8.0

Table 2: Characterization of Azide-Functionalized Antibody (Antibody-N3)

Parameter	Method	Typical Result
Degree of Labeling (DOL)	UV-Vis Spectroscopy / Mass Spectrometry	2 - 6 azides per antibody
Aggregation Level	Size Exclusion Chromatography (SEC)	< 5%
Purity	SDS-PAGE	> 95%

Table 3: Reaction Parameters for Payload Conjugation (SPAAC)

Parameter	Value
Molar Excess of DBCO-Payload	1.5 - 5 fold (relative to azide groups)
Reaction Time	4 - 16 hours
Reaction Temperature	4°C or Room Temperature

Table 4: Final ADC Characterization

Parameter	Method	Typical Result
Drug-to-Antibody Ratio (DAR)	Hydrophobic Interaction Chromatography (HIC) / Mass Spectrometry	2 - 4
Monomer Purity	Size Exclusion Chromatography (SEC)	> 95%
Free Drug Level	Reversed-Phase HPLC (RP-HPLC)	< 1%
In Vitro Cytotoxicity (IC50)	Cell-based Assay	Varies with payload and target cell line

Experimental Protocols

Protocol 1: Antibody Preparation and Buffer Exchange

Objective: To prepare the antibody in a suitable buffer for conjugation.

Materials:

- Monoclonal antibody (mAb)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Amicon Ultra Centrifugal Filter Units (or similar)
- Spectrophotometer (e.g., NanoDrop)

Procedure:

- If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), perform a buffer exchange into PBS, pH 7.4.
- Use an appropriate molecular weight cutoff centrifugal filter unit for the buffer exchange. Follow the manufacturer's instructions.
- Wash the antibody with 5-10 volumes of PBS.
- After the final wash, recover the antibody in PBS.
- Measure the antibody concentration using a spectrophotometer at 280 nm.
- Adjust the antibody concentration to 5-10 mg/mL with PBS.

Protocol 2: Modification of Antibody with N3-C2-NHS Ester

Objective: To introduce azide groups onto the antibody surface.

Materials:

- Prepared antibody in PBS, pH 7.4
- **N3-C2-NHS ester**

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Desalting columns (e.g., Zeba Spin Desalting Columns)

Procedure:

- Prepare a 10 mM stock solution of **N3-C2-NHS ester** in anhydrous DMSO immediately before use.
- Adjust the pH of the antibody solution to 8.0 by adding the Reaction Buffer.
- Add the desired molar excess (e.g., 10-fold) of the **N3-C2-NHS ester** stock solution to the antibody solution. Add the DMSO solution dropwise while gently vortexing to ensure mixing. The final DMSO concentration should be below 10% (v/v).
- Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
- Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
- Remove the excess, unreacted **N3-C2-NHS ester** and quenching agent by buffer exchange into PBS, pH 7.4 using a desalting column. Follow the manufacturer's protocol.
- The resulting azide-functionalized antibody (Antibody-N3) is now ready for payload conjugation.

Protocol 3: Conjugation of DBCO-Payload to Azide-Functionalized Antibody

Objective: To conjugate the drug payload to the azide-functionalized antibody via SPAAC.

Materials:

- Azide-functionalized antibody (Antibody-N3)

- DBCO-functionalized payload
- Anhydrous DMSO
- PBS, pH 7.4

Procedure:

- Prepare a stock solution of the DBCO-payload in anhydrous DMSO.
- Add the desired molar excess (e.g., 3-fold relative to the calculated number of azide groups) of the DBCO-payload stock solution to the Antibody-N3 solution.
- Incubate the reaction mixture overnight (12-16 hours) at 4°C with gentle shaking.
- The reaction progress can be monitored by LC-MS to determine the extent of conjugation.

Protocol 4: Purification and Characterization of the ADC

Objective: To purify the ADC and characterize its key quality attributes.

Materials:

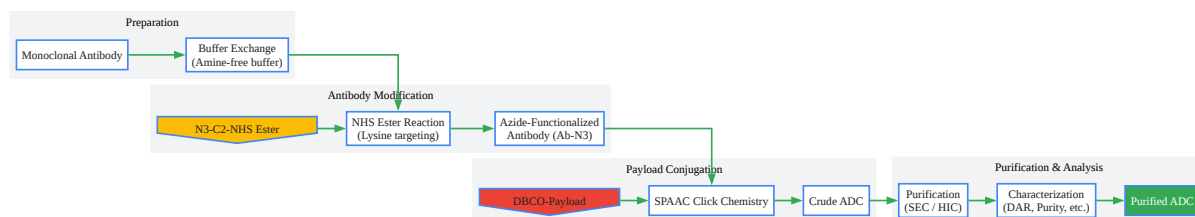
- Crude ADC solution from Protocol 3
- Purification system (e.g., FPLC)
- Size Exclusion Chromatography (SEC) column
- Hydrophobic Interaction Chromatography (HIC) column
- LC-MS system
- SDS-PAGE reagents and equipment

Procedure:

- Purification:

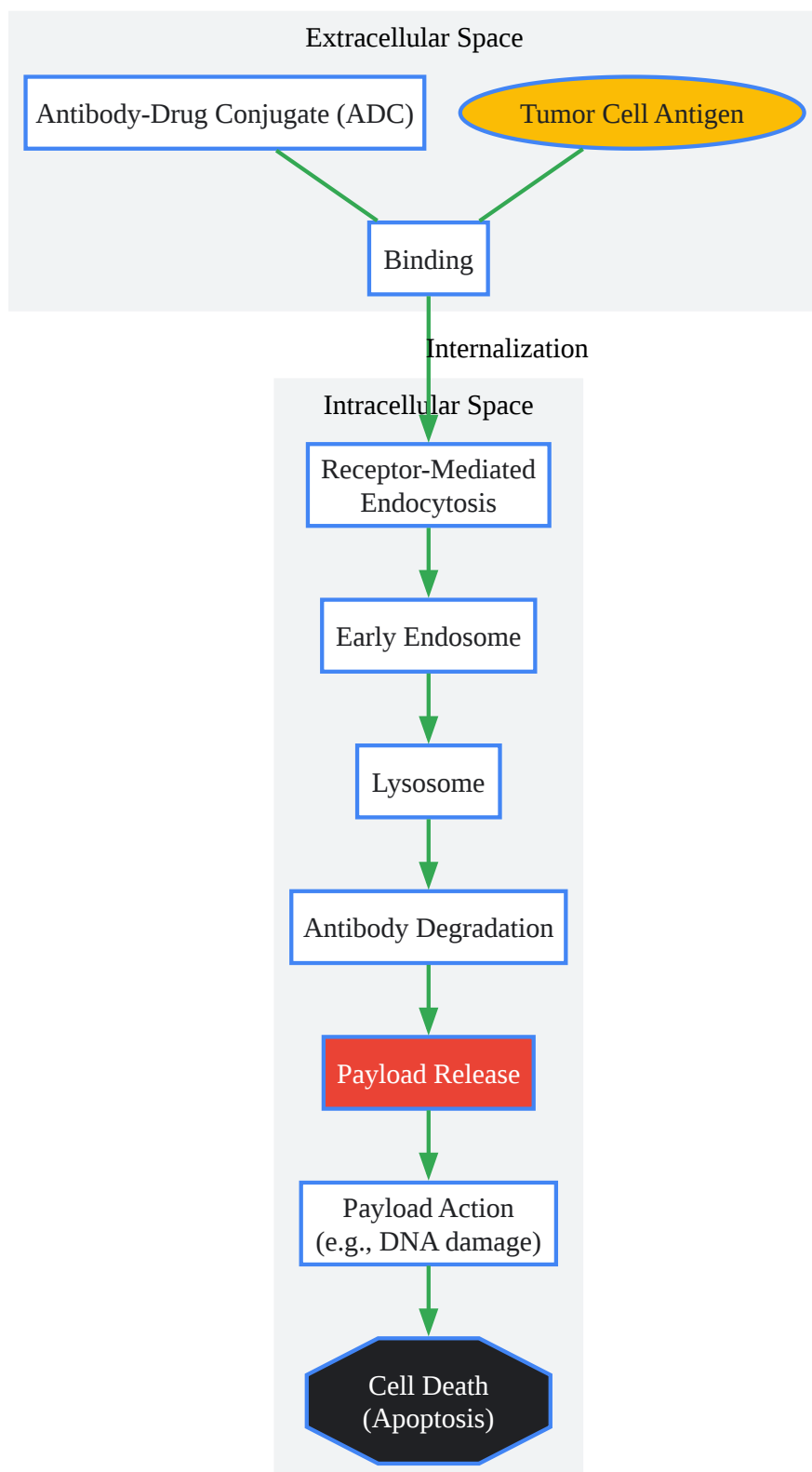
- Purify the ADC using Size Exclusion Chromatography (SEC) to remove unreacted payload and aggregates.
- Alternatively, Hydrophobic Interaction Chromatography (HIC) can be used to separate different drug-to-antibody ratio (DAR) species.[\[6\]](#)[\[7\]](#)
- Characterization:
 - Drug-to-Antibody Ratio (DAR): Determine the average number of drugs per antibody using HIC-HPLC or LC-MS.[\[8\]](#)[\[9\]](#)[\[10\]](#)
 - Purity and Aggregation: Assess the monomeric purity and the presence of aggregates using SEC-HPLC.
 - Free Drug Analysis: Quantify the amount of unconjugated payload using Reversed-Phase HPLC (RP-HPLC).
 - SDS-PAGE: Analyze the ADC under reducing and non-reducing conditions to confirm conjugation and assess integrity.

Visualizations



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Caption: Workflow for the synthesis of an ADC using **N3-C2-NHS ester**.



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